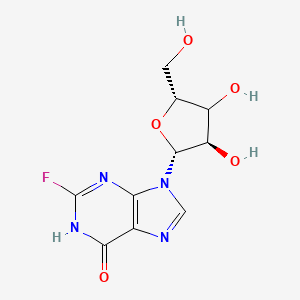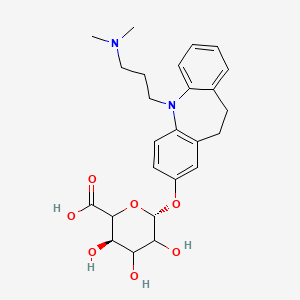
2-Hydroxy Imipramine beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Microbiology
Summary of the Application
“2-Hydroxy Imipramine beta-D-Glucuronide” plays a significant role in the biotransformation of dietary heterocyclic amines (HCA) in the gut . This process is crucial in understanding the risk of colorectal cancer (CRC) associated with consuming red and processed meat .
Methods of Application
The compound is transformed by the enzymatic activity of human gut microbial representatives of the phyla Firmicutes, Bacteroidetes, and Proteobacteria . The transformation process involves bacterial beta-glucuronidase (B-GUS) and glycerol/diol dehydratase (GDH) activity .
Results or Outcomes
The study demonstrated that gut microbes mediate the stepwise transformation of PhIP-G to PhIP-M1 via the intermediate production of PhIP . This suggests that targeted manipulation with gut microbes bearing specific functions, or dietary glycerol supplementation might modify gut microbial activity to reduce HCA-induced CRC risk .
Medicinal Chemistry
Summary of the Application
“2-Hydroxy Imipramine beta-D-Glucuronide” is a glucuronide conjugate of 2-Hydroxyimipramine, which is used in the treatment of depression and its diverse psychiatric counterparts .
Methods of Application
The glucuronidation process is a fundamental process in Phase II metabolism, whereby a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides .
Results or Outcomes
The glucuronidation process is significant in the metabolism of many drugs, including imipramine . UGT1A4 is an important enzyme for the formation of quaternary ammonium-linked glucuronides, and recombinant UGT1A4 glucuronidates tertiary amine substrates such as imipramine .
Analytical Toxicology
Summary of the Application
“2-Hydroxy Imipramine beta-D-Glucuronide” is used in the field of analytical toxicology, specifically in the analysis of patient urine samples .
Methods of Application
The compound is used in the comparison of different, purified and commercially available β-glucuronidases across patient urine samples . The source of β-glucuronidase plays an important role in substrate specificity which in turn dictates hydrolysis efficiency .
Results or Outcomes
The study found that contaminants in the enzyme solutions also interfere with analyte detection . These factors impact precision and accuracy of data interpretation, leading up to 13% positive/negative disagreement .
Drug Metabolism and Pharmacokinetics
Summary of the Application
“2-Hydroxy Imipramine beta-D-Glucuronide” is used in the field of drug metabolism and pharmacokinetics .
Methods of Application
The compound is used in the glucuronidation process, a fundamental process in Phase II metabolism . This process converts a wide range of functional groups into highly water-soluble, readily excreted glucuronides .
Results or Outcomes
The glucuronidation process is significant in the metabolism of many drugs . UGT1A4 is an important enzyme for the formation of quaternary ammonium-linked glucuronides .
Anticancer Prodrug Approaches
Summary of the Application
“2-Hydroxy Imipramine beta-D-Glucuronide” is used in the field of anticancer prodrug approaches .
Methods of Application
The compound is used in the biosynthesis of glucuronide prodrugs of anticancer agents . β-glucuronidase has been proven to be useful in tumour specific bioactivation of these prodrugs .
Results or Outcomes
The study found that β-glucuronidase plays a crucial role in the bioactivation of glucuronide prodrugs of anticancer agents .
Safety And Hazards
Propriétés
IUPAC Name |
(3R,6R)-6-[[11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O7/c1-26(2)12-5-13-27-18-7-4-3-6-15(18)8-9-16-14-17(10-11-19(16)27)33-25-22(30)20(28)21(29)23(34-25)24(31)32/h3-4,6-7,10-11,14,20-23,25,28-30H,5,8-9,12-13H2,1-2H3,(H,31,32)/t20?,21-,22?,23?,25+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEJFHYWZSCYSD-SJMBRSBPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O[C@@H]4C(C([C@H](C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy Imipramine beta-D-Glucuronide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

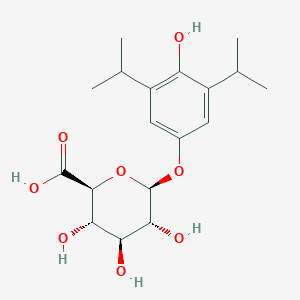



![Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-2(E)-propenoate](/img/structure/B1140703.png)


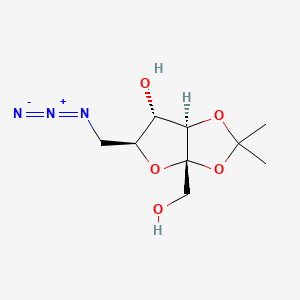
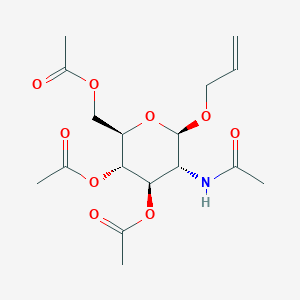
![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B1140709.png)

